Ethyl 15-oxopentadecanoate

Description

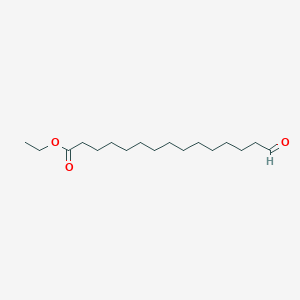

Ethyl 15-oxopentadecanoate is a long-chain fatty acid ester characterized by a 15-carbon backbone with a ketone group at the terminal position and an ethyl ester moiety. Key features include:

- Molecular structure: A linear chain with a ketone (oxo group) at position 15 and an ethyl ester at the carboxyl terminus.

Properties

Molecular Formula |

C17H32O3 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

ethyl 15-oxopentadecanoate |

InChI |

InChI=1S/C17H32O3/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h16H,2-15H2,1H3 |

InChI Key |

AFDSHTWMDWSDQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 15-oxopentadecanoate can be synthesized through the esterification of pentadecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Pentadecanoic acid derivatives.

Reduction: Ethyl 15-hydroxypentadecanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 15-oxopentadecanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules. It serves as a model compound for studying esterification and reduction reactions.

Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 15-oxopentadecanoate involves its interaction with various molecular targets and pathways:

Enzymatic Reactions: It can be hydrolyzed by esterases to release pentadecanoic acid and ethanol.

Metabolic Pathways: The compound can be metabolized in the liver, where it undergoes oxidation and reduction reactions.

Cellular Effects: It may influence cellular processes by modulating enzyme activity and interacting with lipid membranes.

Comparison with Similar Compounds

Methyl Pentadecanoate (CAS 7132-64-1)

Structural Differences :

Physicochemical Properties :

- LogP : Higher hydrophobicity compared to ethyl esters due to the shorter methyl group.

- Applications : Used as a standard in lipid analysis and metabolic studies due to its stability .

Key Contrast: The absence of the oxo group in methyl pentadecanoate limits its reactivity in ketone-specific reactions (e.g., nucleophilic additions), whereas Ethyl 15-oxopentadecanoate’s ketone may enhance its role in biochemical pathways.

Ethyl Decanoate (Ethyl Caprate, CAS 110-38-3)

Structural Differences :

Physicochemical Properties :

- Volatility: Higher than this compound due to shorter chain length.

- Safety: Classified as non-hazardous, suggesting low acute toxicity .

Methyl 14-Methylpentadecanoate (CAS 5129-60-2)

Structural Differences :

Physicochemical Properties :

- Melting point : Likely higher than linear analogs due to branching, which reduces crystallinity.

- Reactivity: Steric hindrance from branching may slow ester hydrolysis compared to linear this compound.

Polyoxyl 15 Hydroxystearate (CAS 70142-34-6)

Structural Differences :

- Polymer composed of ethylene oxide and 12-hydroxystearic acid, forming a complex mixture of monoesters, diesters, and free polyethylene glycol .

Functional Comparison :

- Applications : Used as a solubilizer in pharmaceuticals (e.g., injectable formulations), highlighting the role of ester derivatives in drug delivery .

- Contrast: Unlike this compound, this compound’s polymeric nature and hydroxyl groups enhance water solubility, making it unsuitable for lipid-centric applications.

Research Implications and Gaps

- Synthetic Routes: this compound may be synthesized via ketonization of pentadecanoic acid derivatives, analogous to methods for hydroperoxy fatty acids .

- Biological Activity : The oxo group could confer reactivity similar to 9(S)-HPOT and 13(S)-HODE, which are involved in plant defense and mammalian signaling .

- Safety Data: No direct hazard classification is available, but ethyl esters like Ethyl Decanoate suggest low toxicity .

Chemical Reactions Analysis

Chemical Reactions Involving Ethyl 15-Oxopentadecanoate

This compound participates in various chemical reactions:

Hydrolysis

Hydrolysis can occur under acidic or basic conditions, breaking down the ester into its corresponding carboxylic acid and alcohol.

-

Acid-Catalyzed Hydrolysis : The carbonyl oxygen of the ester is protonated, increasing electrophilicity, followed by nucleophilic attack by water, leading to the formation of a tetrahedral intermediate which ultimately yields the carboxylic acid and alcohol .

-

Base-Promoted Hydrolysis (Saponification) : In this reaction, hydroxide ions act as nucleophiles attacking the carbonyl carbon, resulting in a similar tetrahedral intermediate that reforms to yield a carboxylate salt and an alcohol .

Transesterification

Transesterification involves the exchange of alkoxy groups between esters and alcohols. This compound can react with methanol in the presence of a catalyst (like sodium hydroxide) to produce biodiesel (methyl esters) and glycerol .

The mechanism includes:

-

Nucleophilic attack by the alcohol on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Elimination of the leaving group to form a new ester.

Nucleophilic Acyl Substitution

This process allows this compound to react with nucleophiles such as amines or Grignard reagents, transforming it into amides or alcohols respectively .

The general steps include:

-

Nucleophilic attack on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Elimination of the leaving group.

Research Findings on this compound

Recent studies have highlighted various aspects of this compound's reactivity:

-

Biological Activity : Research indicates that derivatives like this compound exhibit significant biological activities, including anti-microbial properties against pathogens like MRSA .

-

Chemical Stability : this compound is generally stable under normal conditions but can undergo reactions under strong acidic or basic environments, making it versatile for various applications.

Q & A

Q. What are the standard protocols for synthesizing Ethyl 15-oxopentadecanoate, and what analytical techniques are essential for confirming its structure?

- Methodological Answer : Synthesis typically involves esterification of pentadecanoic acid derivatives under controlled conditions. For example, oxidation of ethyl hydroxy intermediates (e.g., using potassium permanganate in acidic media) can yield the ketone group at the 15th position . Post-synthesis, characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm the ester and ketone functional groups.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- Chromatography (HPLC/GC) : To assess purity and isolate byproducts.

Ensure experimental details (solvents, catalysts, reaction times) are meticulously documented to enable reproducibility .

Q. How should researchers optimize reaction conditions to maximize yield and purity in this compound synthesis?

- Methodological Answer : Key variables include temperature, catalyst concentration, and substrate ratios. For esterification, anhydrous conditions and acid catalysts (e.g., sulfuric acid) are critical. Use fractional distillation or column chromatography to isolate the product. Statistical tools like Design of Experiments (DoE) can identify optimal conditions by analyzing interactions between variables . Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters iteratively.

Advanced Research Questions

Q. What methodologies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete DFT modeling. To address this:

- Benchmark Experimental Data : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized solvents).

- Refine Computational Models : Incorporate solvent parameters (e.g., COSMO-RS) and validate against experimental kinetics .

- Cross-Validate : Compare results with analogous compounds (e.g., ethyl 5-oxodecanoate) to identify systemic errors .

Document uncertainties in both computational and experimental methods to refine hypotheses .

Q. How can the ketone group in this compound be stabilized during multi-step syntheses, and what protective strategies are most effective?

- Methodological Answer : The ketone’s susceptibility to nucleophilic attack or reduction necessitates protective strategies:

- Protective Groups : Use silyl ethers (e.g., TMS) or acetals to temporarily mask the ketone .

- Reaction Sequence : Prioritize steps where the ketone remains inert. For example, conduct ester hydrolysis before introducing reactive nucleophiles.

- Low-Temperature Conditions : Minimize thermal degradation during prolonged reactions.

Post-protection, confirm structural integrity via infrared spectroscopy (IR) to detect unintended modifications .

Q. What statistical approaches are recommended for analyzing variability in spectroscopic data during this compound characterization?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify outliers in NMR or MS datasets. For reproducibility:

- Replicate Measurements : Collect triplicate spectra under identical conditions.

- Error Analysis : Calculate confidence intervals for chemical shift assignments.

- Reference Standards : Compare with spectra of structurally similar esters (e.g., ethyl decanoate derivatives) to validate peak assignments .

Transparently report instrument calibration protocols and baseline correction methods to aid peer validation .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent yields reported for this compound across studies?

- Methodological Answer : Systematically evaluate:

- Purity of Starting Materials : Impurities in precursors (e.g., pentadecanoic acid) can skew yields.

- Catalyst Activity : Batch variability in commercial catalysts (e.g., Pt/C) may require pre-activation.

- Reaction Monitoring : Use inline analytics (e.g., FTIR probes) to track conversion in real time .

Publish raw data (e.g., chromatograms, spectral files) in supplementary materials to facilitate cross-study comparisons .

Tables for Methodological Reference

| Analytical Technique | Application | Key Parameters | Evidence Source |

|---|---|---|---|

| NMR | Functional group identification | Chemical shifts (δ), coupling constants (J) | |

| GC-MS | Purity assessment, fragmentation | Retention time, m/z ratios | |

| HPLC | Isolation of byproducts | Mobile phase gradient, column type | |

| IR Spectroscopy | Detection of protective group removal | Absorbance peaks (e.g., C=O stretch at ~1700 cm⁻¹) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.